molecular formula C6H7N3O4S B8581479 N-(6-nitropyridin-3-yl)methanesulfonamide

N-(6-nitropyridin-3-yl)methanesulfonamide

Cat. No.: B8581479
M. Wt: 217.21 g/mol
InChI Key: BABPGUYSYWQNLS-UHFFFAOYSA-N
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Description

N-(6-nitropyridin-3-yl)methanesulfonamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a nitro group attached to a pyridine ring, which is further connected to a methanesulfonamide group. The unique structure of this compound makes it a valuable subject for studies in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-nitropyridin-3-yl)methanesulfonamide typically involves the nitration of pyridine derivatives followed by sulfonamide formation. One common method involves the nitration of 3-pyridylmethanol to form 6-nitro-3-pyridylmethanol, which is then converted to the corresponding sulfonamide using methanesulfonyl chloride in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and sulfonamide formation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-nitropyridin-3-yl)methanesulfonamide is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where the nitro group plays a critical role in the compound’s activity .

Properties

Molecular Formula

C6H7N3O4S

Molecular Weight

217.21 g/mol

IUPAC Name

N-(6-nitropyridin-3-yl)methanesulfonamide

InChI

InChI=1S/C6H7N3O4S/c1-14(12,13)8-5-2-3-6(7-4-5)9(10)11/h2-4,8H,1H3

InChI Key

BABPGUYSYWQNLS-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CN=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of molten acetamide (2.36 g, 40.0 mmol) heated to 90° C. was treated with a mixture of 5-bromo-2-nitropyridine (2.0 g, 9.85 mmol), methanesulfonamide (2.81 g, 29.55 mmol), and potassium carbonate (3.43 g, 24.8 mmol). The resulting mixture was quickly brought to 145° C. The resulting solution was stirred at 145° C. for 30 min. At this time, the reaction was cooled to 25° C. and then was treated with water (8 mL). This solution was cooled to 0° C. and then was treated with a 1N aqueous hydrochloric acid solution until the pH of the solution was adjusted to pH=8. The precipitate which resulted was removed by filtration. The filtrate was adjusted to pH=4 by the addition of a 1N aqueous hydrochloric acid solution. The resulting precipitate was collected and dried in vacuo to afford N-(6-nitro-pyridin-3-yl)-methanesulfonamide (1.46 g, 68%) as a white solid: mp 187–189° C.; (ES)−-HRMS m/e calcd for C6H7N3O4S (M−H)− 216.0084, found 216.0085.
Quantity
2.36 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
2.81 g
Type
reactant
Reaction Step Two
Quantity
3.43 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
8 mL
Type
solvent
Reaction Step Four

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